1-(4-Methoxybenzyl)piperidin-3-ol
CAS No.: 148729-36-6
Cat. No.: VC8075578
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148729-36-6 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-3-ol |
| Standard InChI | InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3 |
| Standard InChI Key | BHSIHYZSNGOYDV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCCC(C2)O |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCCC(C2)O |
Introduction
Synthesis and Manufacturing
Primary Synthesis Route
The synthesis of 1-(4-Methoxybenzyl)piperidin-3-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-3-ol under alkaline conditions. The process proceeds via nucleophilic substitution, where the hydroxyl group of piperidin-3-ol displaces the chloride ion from 4-methoxybenzyl chloride. Key parameters include:
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Solvent: Ethanol or methanol, facilitating reflux conditions.
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Base: Sodium hydroxide (NaOH) or potassium carbonate () to deprotonate piperidin-3-ol.
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Temperature: Reflux at 70–80°C for 6–12 hours.
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Purification: Recrystallization or column chromatography yields a purity >95%.
This method achieves scalability in industrial settings through continuous flow reactors, optimizing reaction time and reducing byproducts.
Alternative Synthetic Approaches
While the primary method dominates, alternative routes include:
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Reductive Amination: Reaction of 4-methoxybenzaldehyde with piperidin-3-ol in the presence of a reducing agent like sodium borohydride () .
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Protection-Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic removal .
Comparative yields and efficiency are summarized below:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkaline Substitution | 75–85 | 95–98 | Scalability |
| Reductive Amination | 60–70 | 90–92 | Mild conditions |
| Boc Protection | 70–75 | 93–95 | Avoids side reactions |
Physicochemical Properties
Structural Characteristics
The compound’s structure comprises:
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Piperidine Ring: Adopts a chair conformation, with the hydroxyl group at C3 introducing stereochemical complexity.
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4-Methoxybenzyl Group: The methoxy substituent enhances lipophilicity, influencing bioavailability.
Crystallographic studies of related derivatives (e.g., 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one) reveal:
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Dihedral Angle: 79.25° between the aromatic ring and piperidine plane .
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Hydrogen Bonding: O–H···O interactions form inversion dimers, stabilizing the crystal lattice .
Spectroscopic Data
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NMR (H): δ 3.75 (s, 3H, OCH), δ 3.55–3.65 (m, 1H, CH-OH), δ 2.40–2.60 (m, 4H, piperidine H).
Biological Applications and Mechanisms
Pharmaceutical Intermediate
1-(4-Methoxybenzyl)piperidin-3-ol is a precursor in synthesizing:
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Neurological Agents: Analogues targeting serotonin (5-HT) and dopamine receptors.
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Antimalarial Compounds: Structural similarity to febrifugine intermediates enables derivatization for antiparasitic activity .
Receptor Interactions
Research highlights its affinity for:
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σ Receptors: Modulates calcium signaling and neurotransmitter release, relevant in pain management .
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Opioid Receptors: Derivatives exhibit analgesic properties in murine models.
Comparative Analysis with Derivatives
Future Directions
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Mechanistic Studies: Elucidate exact receptor-binding dynamics via X-ray crystallography.
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Synthetic Optimization: Develop enantioselective routes to isolate bioactive stereoisomers.
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Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models.
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